molecular formula C20H16N4O2S B3205768 2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 1040657-85-9

2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B3205768
CAS No.: 1040657-85-9
M. Wt: 376.4 g/mol
InChI Key: HVQYFXJMBZEYHH-UHFFFAOYSA-N
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Description

2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridazinone ring, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol as the nucleophile.

    Formation of the Pyridazinone Ring: The pyridazinone ring is formed through the condensation of hydrazines with diketones or their equivalents.

    Final Coupling: The final step involves coupling the oxadiazole and pyridazinone intermediates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Catalytic hydrogenation using palladium on carbon.

    Substitution Reagents: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitro compounds, halogenated compounds.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The unique electronic properties of the oxadiazole and pyridazinone rings make this compound a candidate for use in organic electronics and photonics.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may participate in hydrogen bonding or π-π stacking interactions, while the pyridazinone ring may act as a pharmacophore, binding to active sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
  • **this compound analogs with different substituents on the phenyl rings.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-27-16-9-7-15(8-10-16)20-21-18(26-23-20)13-24-19(25)12-11-17(22-24)14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQYFXJMBZEYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
Reactant of Route 3
Reactant of Route 3
2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
Reactant of Route 6
Reactant of Route 6
2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one

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